4-(1-Methyl-1H-imidazol-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-11-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 |
InChI Key |
LGLUKMPMASUBFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 1h Imidazol 2 Yl Phenol
Established Synthetic Routes to the Imidazole-Phenol Core
The construction of the 4-(1-methyl-1H-imidazol-2-yl)phenol scaffold primarily involves the formation of the imidazole (B134444) ring and its subsequent coupling with a phenolic moiety, or the construction of the imidazole ring on a pre-existing phenol-containing starting material.
Strategies for Phenol-Imidazole Coupling
Classical methods for forming the crucial carbon-nitrogen or carbon-carbon bond between the phenol (B47542) and imidazole rings include the Ullmann reaction and nucleophilic aromatic substitution.
The Ullmann reaction , a copper-catalyzed coupling method, has been a cornerstone in the synthesis of N-aryl imidazoles. wikipedia.orgacs.org This reaction typically involves the coupling of an aryl halide with an imidazole. In the context of synthesizing the target compound's precursors, this could involve reacting a halo-phenol derivative with 1-methylimidazole. Modern variations of the Ullmann reaction often employ ligands to improve reaction conditions and yields. nih.govorganic-chemistry.org For instance, ligands such as 1,10-phenanthroline (B135089) and amino acids like L-proline and N-methylglycine have been shown to promote the copper-catalyzed N-arylation of imidazoles with aryl halides under milder conditions. acs.orgacs.org
Nucleophilic Aromatic Substitution (SNAr) offers another pathway, particularly when the phenol ring is activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In this approach, a phenoxide can act as a nucleophile, displacing a suitable leaving group on the imidazole ring, or an imidazolide (B1226674) anion can displace a leaving group on an activated phenol ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.orgncrdsip.com The reactivity in SNAr reactions is influenced by the nature of the leaving group and the position of any activating groups on the aromatic ring. chemistrysteps.comncrdsip.com
Specific Considerations for 1-Methyl Imidazole Derivatives
The synthesis of 1-methyl imidazole derivatives often involves direct N-alkylation of the imidazole ring. However, for the specific synthesis of 2-substituted imidazoles, multi-component reactions are frequently employed. The Debus-Radiszewski synthesis, for example, can be adapted to produce C-substituted imidazoles. derpharmachemica.comnih.gov A practical three-step synthesis for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves cyclization, hydrolysis, and subsequent methylation. researchgate.net
Novel Synthetic Approaches and Catalyst Systems
To address the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, modern synthetic strategies have focused on microwave-assisted synthesis and the use of ionic liquids as catalysts.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comniscpr.res.innih.govtandfonline.com This technique has been successfully applied to the one-pot, multi-component synthesis of various imidazole derivatives. niscpr.res.innih.gov For instance, the synthesis of aryl imidazoles can be achieved by condensing a primary aromatic amine with an aryl aldehyde to form a Schiff base, which then reacts with ammonium (B1175870) acetate (B1210297) and benzil (B1666583) under solvent-free microwave irradiation. niscpr.res.in Microwave-assisted synthesis has also been utilized for the ring-opening reactions of epoxides with imidazoles, offering a rapid and efficient method for creating functionalized imidazole derivatives. nih.gov
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Aryl Imidazoles niscpr.res.in
| Compound | Conventional Method (Yield %) | Microwave Method (Yield %) |
| Aryl Imidazole 1 | 65 | 85 |
| Aryl Imidazole 2 | 70 | 90 |
| Aryl Imidazole 3 | 62 | 82 |
Ionic Liquid Catalysis
Ionic liquids (ILs), which are salts with low melting points, have gained attention as environmentally friendly solvents and catalysts in organic synthesis. rsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable nature, make them attractive alternatives to traditional volatile organic solvents. rsc.orgcapes.gov.br In the context of imidazole synthesis, imidazolium-based ionic liquids can act as dual solvent-catalysts. rsc.org For example, the use of [BMIM][BF4] as a catalyst in the multi-component synthesis of trisubstituted imidazoles under microwave or ultrasound irradiation has been shown to provide better yields in shorter reaction times compared to conventional reflux conditions. eurekaselect.comresearchgate.net Research has also demonstrated the use of ionic liquid catalysts in the microwave-assisted synthesis of complex imidazole derivatives, achieving high yields in significantly reduced reaction times. ppor.az
Derivatization Strategies and Functionalization
The this compound core can be further modified to create a diverse range of analogues. Derivatization can occur at the phenolic hydroxyl group, the imidazole ring, or the phenyl ring.
The phenolic hydroxyl group is a prime site for derivatization, allowing for the introduction of various functional groups through etherification or esterification reactions. These modifications can significantly alter the compound's physicochemical properties. For example, 4-(1-Methyl-5-imidazolyl)phenol has been used as a reactant in the preparation of biphenylimidazolylphenoxyacetamide derivatives. chemicalbook.com
Functionalization of the imidazole ring itself can be achieved through various reactions. N-alkylation of the second nitrogen atom is possible, and electrophilic substitution can occur at the carbon atoms of the imidazole ring, although this is less common for 2-substituted imidazoles.
Modifications to the phenyl ring can be introduced by starting with substituted phenol derivatives in the initial synthesis. This allows for the incorporation of a wide array of substituents, which can be used to fine-tune the electronic and steric properties of the final molecule. The synthesis of related compounds like 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol demonstrates the feasibility of incorporating substituents on the phenol ring. nih.gov
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical derivatization. Standard organic reactions can be employed to alter its functionality, thereby modulating the compound's physicochemical properties.
One common modification is etherification . This involves the reaction of the phenol with an alkyl halide or other electrophilic species in the presence of a base. For instance, the synthesis of 1-(4-methoxyphenyl)-1H-imidazole is a precursor step in one of the synthetic routes to a related phenol, highlighting the utility of protecting or modifying the hydroxyl group as a methoxy (B1213986) ether. This reaction is typically carried out using a methylating agent in a suitable solvent.
Another significant transformation is esterification . The phenolic hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by acids or bases. For example, the reaction with acyl halides in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent would yield the desired ester.
The formation of metal-phenolate complexes is also a noteworthy transformation. The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenolate (B1203915) anion. This anion can then coordinate with various metal ions. For example, the synthesis of transition metal complexes with related imidazole-phenol ligands has been reported, where the deprotonated phenolate oxygen acts as a ligand to the metal center. nih.gov
Below is a table summarizing these modifications:
| Modification Type | Reagents | Product Type | Significance |
| Etherification | Alkyl halides (e.g., CH3I), Base (e.g., K2CO3) | Ether | Protection of the hydroxyl group, modulation of solubility and electronic properties. |
| Esterification | Acyl halides (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester | Introduction of new functional groups, prodrug strategies. |
| Metal Complexation | Metal salts (e.g., Co(II), Ni(II), Cu(II)), Base | Metal-Phenolate Complex | Catalysis, study of electronic and magnetic properties. nih.gov |
Modifications on the Imidazole Ring
The imidazole ring of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse library of derivatives.
N-Alkylation and N-Arylation: While the N1 position is already substituted with a methyl group, the N3 nitrogen of the imidazole ring is nucleophilic and can react with electrophiles. nih.gov However, in the case of this compound, the N3 nitrogen is less reactive due to steric hindrance and the electronic effects of the substituents. More commonly, modifications at the nitrogen atoms occur during the synthesis of the imidazole ring itself, for instance, through the Van Leusen imidazole synthesis or by using substituted amines in multi-component reactions. organic-chemistry.org
C-Substitution: The carbon atoms of the imidazole ring (C4 and C5) can also be functionalized. Halogenation, such as bromination or iodination, can introduce a handle for further cross-coupling reactions like Suzuki or Heck couplings. These reactions would typically require a catalyst, such as a palladium complex, to proceed.
Modifications at the Methyl Group: The methyl group at the N1 position can potentially be a site for functionalization, for example, through radical halogenation, although this is less commonly reported compared to modifications on the ring itself.
A summary of potential imidazole ring modifications is provided in the table below:
| Modification Site | Reaction Type | Typical Reagents | Potential Product |
| C4/C5 positions | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | 4-(5-Bromo-1-methyl-1H-imidazol-2-yl)phenol |
| C4/C5 positions | Cross-Coupling Reactions (post-halogenation) | Boronic acids, Palladium catalyst, Base | 4-(1-Methyl-5-aryl-1H-imidazol-2-yl)phenol |
Formation of Conjugates for Mechanistic Probing
The synthesis of conjugates of this compound is a valuable strategy for investigating its mechanism of action in various chemical and biological systems. These conjugates can be designed to include reporter groups, affinity tags, or reactive moieties.
Fluorescent Labeling: The phenol or a derivatized form of the imidazole ring can be coupled to a fluorescent dye. This allows for the visualization of the molecule's localization and interactions within a system using fluorescence microscopy or spectroscopy. The synthesis of such conjugates often involves the reaction of an activated form of the phenol (e.g., after conversion to an amine or carboxylic acid) with a fluorescent dye that has a complementary reactive group (e.g., an isothiocyanate or an N-hydroxysuccinimide ester).
Biotinylation: Conjugation to biotin (B1667282) is a common method for affinity-based studies. The resulting biotinylated probe can be used to identify binding partners through techniques like affinity chromatography and Western blotting. The synthesis would involve coupling biotin, often activated as an NHS ester, to a suitable functional group on the this compound scaffold.
Photoaffinity Labeling: To identify direct binding targets, photo-reactive groups such as azides or diazirines can be incorporated into the structure. Upon photoactivation, these groups form highly reactive species that can covalently crosslink to nearby molecules.
The table below outlines the types of conjugates and their applications:
| Conjugate Type | Attached Moiety | Purpose | Example Application |
| Fluorescent Probe | Fluorescent Dye (e.g., Fluorescein) | Visualization and Tracking | Studying cellular uptake and distribution. |
| Affinity Probe | Biotin | Isolation and Identification of Binding Partners | Pulldown assays to identify protein targets. |
| Photoaffinity Probe | Photoreactive Group (e.g., Phenylazide) | Covalent Labeling of Binding Sites | Identifying the specific binding site on a target protein. |
Advanced Structural Elucidation and Conformational Analysis of 4 1 Methyl 1h Imidazol 2 Yl Phenol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(1-Methyl-1H-imidazol-2-yl)phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the connectivity and substitution pattern of the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenol (B47542) and imidazole (B134444) rings, as well as the methyl group. The protons on the phenolic ring typically appear as a set of doublets in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl group. The protons on the imidazole ring will also resonate in the aromatic region, with their specific shifts dependent on their position relative to the nitrogen atoms and the phenol substituent. The N-methyl group will give rise to a characteristic singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenolic and imidazole rings are indicative of their electronic environment. For instance, the carbon atom attached to the hydroxyl group will have a characteristic downfield shift. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict NMR chemical shifts, which can then be correlated with experimental data for robust structural assignment. dergipark.org.trresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imidazole H-4/H-5 | 7.0 - 7.5 | 120 - 130 |
| Phenol H-2/H-6 | 6.8 - 7.2 | 115 - 120 |
| Phenol H-3/H-5 | 7.2 - 7.6 | 128 - 132 |
| N-CH₃ | 3.6 - 3.8 | 30 - 35 |
| Phenol C-1 (C-OH) | - | 155 - 160 |
| Imidazole C-2 | - | 145 - 150 |
Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed for this purpose.
In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy, confirming the molecular composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment at its weakest bonds, leading to the formation of characteristic daughter ions. For this compound, fragmentation pathways may involve the cleavage of the bond between the phenol and imidazole rings, loss of the methyl group, or fragmentation of the imidazole ring itself. The study of these fragmentation patterns can help to confirm the structure of the molecule and distinguish it from its isomers. For instance, the fragmentation of related phenol-containing compounds often involves the loss of CO or CHO moieties. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands expected in the IR spectrum of this compound include:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H stretch (aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H stretch (aliphatic): Absorption from the N-methyl group is expected around 2850-2960 cm⁻¹.
C=C and C=N stretching: Aromatic ring and imidazole ring stretching vibrations will result in several bands in the 1400-1650 cm⁻¹ region.
C-O stretch: The stretching vibration of the phenolic C-O bond is expected in the region of 1200-1260 cm⁻¹.
Ring bending vibrations: Out-of-plane bending vibrations of the C-H bonds on the substituted benzene (B151609) ring can provide information about the substitution pattern.
The correlation of these experimental vibrational frequencies with theoretical calculations can further validate the molecular structure. dergipark.org.trresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic OH | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H (N-CH₃) | C-H stretch | 2850-2960 |
| Aromatic C=C & Imidazole C=N | Ring stretch | 1400-1650 |
| Phenolic C-O | C-O stretch | 1200-1260 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. A single-crystal X-ray diffraction study of this compound would determine bond lengths, bond angles, and torsion angles with high precision.
While a crystal structure for the exact title compound is not publicly available, data from the closely related compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, reveals that the benzimidazole (B57391) and phenol rings are nearly coplanar. researchgate.net This suggests that the imidazole and phenol rings in this compound are also likely to adopt a relatively planar conformation.
Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In the solid state, the phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions play a crucial role in the supramolecular assembly of the molecules in the crystal.
Conformational Preferences and Torsional Dynamics
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the phenol and imidazole rings. The relative orientation of these two rings is described by the dihedral angle.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and torsional dynamics of the molecule. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformations (energy minima) and the energy barriers to rotation can be determined.
For this compound, a planar or near-planar conformation is expected to be energetically favorable due to the extension of the π-conjugated system across both rings. However, steric hindrance between the ortho-protons of the phenol ring and the protons of the imidazole ring might lead to a slightly twisted conformation being the global minimum. The N-methyl group can also influence the conformational preference. Studies on similar biaryl systems have shown that even small energy barriers can lead to distinct conformational isomers at room temperature. researchgate.net Understanding these conformational dynamics is crucial as they can significantly impact the molecule's properties and biological activity.
Coordination Chemistry of 4 1 Methyl 1h Imidazol 2 Yl Phenol As a Ligand
Mechanistic Investigations of Metal-Ligand Interactions
Spectroscopic Probing of Coordination Environments
The formation of metal complexes with imidazolyl-phenol ligands and the characterization of their coordination environments are extensively studied using a suite of spectroscopic techniques. These methods provide critical insights into the ligand's binding mode, the geometry of the resulting complex, and the electronic interactions between the metal center and the ligand.
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for monitoring the coordination of imidazolyl-phenol ligands to metal ions. The electronic transitions within the ligand, primarily π-π* and n-π* transitions, are sensitive to the coordination environment. Upon complexation, shifts in the absorption maxima are typically observed. For instance, in studies of related 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives, coordination to metal ions like Cu²⁺ and UO₂²⁺ resulted in distinct bathochromic (red) shifts in the UV-Vis spectra. sigmaaldrich.com The titration of a ditertbutyl-salimidizine ligand (a structural analogue) with UO₂²⁺ showed a shift in the absorption peak from 421 nm to 440 nm, indicating metal binding. sigmaaldrich.com These spectral changes allow for the determination of complex stoichiometry and binding constants.
Fluorescence Spectroscopy: Many imidazolyl-phenol ligands exhibit fluorescence, a property that is often modulated upon metal coordination. This phenomenon is the basis for their application as chemical sensors. Depending on the specific metal ion and ligand structure, coordination can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). For example, a chemosensor based on 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol demonstrated significant fluorescence quenching upon the addition of Fe³⁺ ions. chemscene.com Conversely, coordination of 2-(1H-imidazol-2-yl)phenol derivatives to Zn(II) can lead to either quenching or enhancement depending on other substituents on the ligand. nih.gov The interaction of salimidizine ligands with UO₂²⁺ resulted in a notable intensification of the fluorescence signal. sigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups involved in coordination. The stretching frequencies of the phenolic O-H group and the imidazole (B134444) C=N group are particularly diagnostic. A broad O-H stretching band in the free ligand's spectrum typically disappears or shifts upon deprotonation and coordination to a metal ion. Concurrently, the C=N stretching vibration of the imidazole ring often shifts to a different frequency, confirming its involvement in the metal-ligand bond. These characteristic shifts have been used to confirm complex formation in various studies involving transition metal complexes of related ligands. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons near the coordination sites (the phenolic oxygen and the imidazole nitrogen) are altered upon complexation. The disappearance of the phenolic -OH proton signal in ¹H NMR is a clear indicator of deprotonation and coordination. Shifts in the aromatic and imidazole ring protons provide detailed information about the changes in the electronic environment upon forming a metal complex. chemscene.comrsc.org
Table 1: Summary of Spectroscopic Features for Imidazolyl-Phenol Metal Complexes
| Spectroscopic Technique | Observed Phenomena Upon Metal Coordination | Inferred Information |
|---|---|---|
| UV-Visible Spectroscopy | Bathochromic or hypsochromic shifts of absorption bands. sigmaaldrich.com | Confirmation of metal-ligand interaction; determination of stoichiometry and binding constants. |
| Fluorescence Spectroscopy | Quenching ("turn-off") or enhancement ("turn-on") of emission intensity. sigmaaldrich.comchemscene.comnih.gov | Elucidation of metal-ligand interaction mechanisms; basis for sensor applications. |
| Infrared Spectroscopy | Disappearance/shift of phenolic O-H stretch; shift in imidazole C=N stretch. rsc.org | Identification of coordinating functional groups (phenolic O⁻ and imidazole N). |
| NMR Spectroscopy | Disappearance of O-H proton signal; shifts in aromatic and imidazole ¹H and ¹³C signals. chemscene.comrsc.org | Confirmation of binding mode; characterization of solution-state structure for diamagnetic complexes. |
| X-ray Crystallography | Provides precise bond lengths, angles, and coordination geometry. sigmaaldrich.comacs.orgacs.org | Definitive determination of solid-state structure and metal coordination environment. |
Advanced Applications of 4-(1-Methyl-1H-imidazol-2-yl)phenol Metal Complexes
The unique structural and electronic properties of metal complexes derived from imidazolyl-phenol ligands make them promising candidates for a range of advanced applications, particularly in catalysis and chemical sensing.
Catalytic Roles in Organic Transformations
Metal complexes incorporating imidazolyl-phenol ligands have emerged as effective catalysts for important organic reactions. The ligand framework allows for fine-tuning of the metal center's steric and electronic environment, thereby influencing its catalytic activity and selectivity.
CO₂ Fixation: A significant application is in the chemical fixation of carbon dioxide. Metal complexes of 2-(imidazol-2-yl)phenol ligands with metals such as Zn(II), Cu(II), Ni(II), Co(II), and Pb(II) have been shown to be highly efficient catalysts for the coupling reaction of CO₂ with epoxides. rsc.org This reaction produces valuable cyclic carbonates with high yields (>90%) and excellent selectivity (>99%) under relatively mild, solvent-free conditions. rsc.org The catalyst's performance can be systematically optimized by altering the metal center and the substituents on the ligand. rsc.org
Copolymerization Reactions: Bimetallic nickel(II) complexes featuring imidazole-based phenolate (B1203915) ligands have been successfully employed as catalysts for the copolymerization of CO₂ with epoxides like cyclohexene (B86901) oxide. rsc.org These well-defined catalysts demonstrate good activity and control over the polymerization process, leading to the formation of polycarbonates, which are important biodegradable polymers. rsc.org
Asymmetric Catalysis: Chiral palladium complexes containing imidazole-based ligands have shown promise in asymmetric allylic alkylation reactions, achieving high enantiomeric excess (up to 91% ee). acs.org This highlights the potential for designing chiral versions of this compound to be used in stereoselective synthesis.
Photocatalysis: Metal-Organic Frameworks (MOFs) constructed with imidazole-based linkers have demonstrated photocatalytic activity. One such cadmium-based MOF was shown to be effective in the degradation of dye pollutants under visible light, indicating potential applications in environmental remediation. nih.gov
Table 2: Catalytic Applications of Imidazolyl-Phenol Metal Complexes
| Catalytic Transformation | Metal/Ligand System | Typical Substrates | Product | Reference |
|---|---|---|---|---|
| CO₂ Fixation | Zn, Cu, Ni, Co, Pb with 2-(imidazol-2-yl)phenol ligands | Carbon Dioxide, Epoxides | Cyclic Carbonates | rsc.org |
| Copolymerization | Bimetallic Ni with imidazole-phenolate ligands | Carbon Dioxide, Cyclohexene Oxide | Polycarbonates | rsc.org |
| Asymmetric Allylic Alkylation | Pd with chiral imidazole-containing ligands | Allylic substrates, Nucleophiles | Chiral alkylated products | acs.org |
| Photocatalytic Dye Degradation | Cd-based MOF with imidazolyl linkers | Organic Dyes | Degraded products | nih.gov |
Development of Chemical Sensors and Analytical Probes
The sensitivity of the fluorescence properties of imidazolyl-phenol ligands to the presence of specific analytes makes them excellent candidates for the development of chemosensors. The coordination of a target analyte to the ligand-metal complex can trigger a measurable optical response.
Metal Ion Sensing: Imidazolyl-phenol derivatives have been extensively developed as fluorescent probes for various metal ions. The selectivity is governed by the specific structure of the ligand and its binding affinity for different cations.
Fe³⁺ Sensing: A sensor based on 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol acts as a selective "turn-off" fluorescent probe for ferric ions (Fe³⁺), where other common cations induced little to no change in fluorescence. chemscene.com
Zn²⁺ Sensing: The coordination of 2-(1H-imidazol-2-yl)phenol derivatives with zinc ions (Zn²⁺) can result in either fluorescence quenching or enhancement, demonstrating that the sensor response can be tuned by modifying the ligand's substituents. nih.gov
Uranyl (UO₂²⁺) and Copper (Cu²⁺) Sensing: Derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol exhibit contrasting fluorescence responses upon binding to different metals. Coordination with UO₂²⁺ leads to a significant increase in fluorescence, while Cu²⁺ causes rapid quenching. sigmaaldrich.comacs.org This dual-response system could be used for distinguishing between these two metal ions.
Sensing of Organic Molecules: Beyond metal ions, these systems can be designed to detect small organic molecules. For example, fluorescent chemosensors based on a 4-(1H-imidazol-2-yl)benzaldehyde skeleton have been developed for the ratiometric detection of malononitrile, a toxic industrial chemical. rsc.org
The general principle involves the analyte modulating the electronic properties of the ligand, often by altering processes like excited-state intramolecular proton transfer (ESIPT) or by facilitating charge transfer processes that either enhance or suppress the radiative decay pathway of the excited fluorophore.
Table 3: Applications of Imidazolyl-Phenol Derivatives as Chemical Sensors
| Target Analyte | Ligand System | Sensing Principle | Response | Reference |
|---|---|---|---|---|
| Fe³⁺ | 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Coordination-induced quenching | "Turn-off" | chemscene.com |
| Zn²⁺ | 2-(1H-Imidazol-2-yl)phenol derivatives | Coordination-induced quenching or enhancement | "Turn-off" or "Turn-on" | nih.gov |
| UO₂²⁺ | 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivatives | Coordination-induced enhancement | "Turn-on" | sigmaaldrich.comacs.org |
| Cu²⁺ | 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivatives | Coordination-induced quenching | "Turn-off" | sigmaaldrich.comacs.org |
| Malononitrile | 4-(1H-Imidazol-2-yl)benzaldehyde derivatives | Ratiometric fluorescence change | Ratiometric | rsc.org |
Computational and Theoretical Insights into 4 1 Methyl 1h Imidazol 2 Yl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These methods have been applied to various imidazole-containing compounds to understand their structural and electronic characteristics.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For compounds structurally related to 4-(1-Methyl-1H-imidazol-2-yl)phenol, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to calculate bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of 4-(1H-Benzo[d]imidazol-2-yl)phenol, the benzimidazole (B57391) ring was found to be nearly coplanar with the phenol (B47542) ring, with a small dihedral angle of 8.11 (5)°. researchgate.net This planarity can influence the electronic properties and potential for π-π stacking interactions. researchgate.net
Electronic structure analysis through methods like Mulliken population analysis can reveal the distribution of charges on individual atoms within the molecule. bhu.ac.innih.gov In a related chalcone (B49325) derivative, all hydrogen atoms were found to have a positive charge, while specific carbon atoms exhibited the most negative and positive charges. bhu.ac.in This information is crucial for understanding the molecule's polarity and reactive sites. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acadpubl.euresearchgate.net
For various imidazole (B134444) derivatives, the HOMO and LUMO energies have been calculated using DFT. For example, in one study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. acadpubl.eu In another case, a low HOMO-LUMO energy gap was associated with high hyperpolarizabilities, indicating potential for nonlinear optical properties. researchgate.netsemanticscholar.org The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. For instance, in one compound, the HOMO was delocalized over the entire molecule, while the LUMO was concentrated on specific phenyl rings. semanticscholar.org
Table 1: Frontier Molecular Orbital (FMO) Data for Related Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 acadpubl.eu |
| 4-[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol | Not specified | Not specified | 2.653 researchgate.net |
This table presents data from computational studies on related imidazole compounds to illustrate the typical values obtained through FMO analysis.
Prediction of Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Global Softness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include:
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Global Hardness (η): Resistance to change in electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating a higher propensity for chemical reactions.
These parameters are calculated using the energies of the frontier orbitals. researchgate.net Studies on imidazole derivatives have utilized these descriptors to predict their stability and potential biological activity. researchgate.net For example, a high stability and high biological activity were predicted for 4-[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol based on its calculated reactivity descriptors. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. elifesciences.org MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. elifesciences.orgnih.gov This is particularly important for flexible molecules, as their biological activity can be dependent on adopting a specific conformation.
By simulating the movement of atoms based on a force field, MD can identify low-energy, physically realistic conformations that may not be apparent from static models. nih.gov This technique has been used to study the conformational dynamics of proteins and can be applied to smaller molecules like this compound to understand its flexibility and how it might interact with its environment.
In Silico Modeling of Molecular Interactions with Biomolecules
Understanding how a molecule interacts with biological targets is crucial for drug discovery and development. In silico modeling provides a powerful set of tools to predict and analyze these interactions.
Ligand-Protein Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used to screen virtual libraries of compounds for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. researchgate.netasianpubs.org
For various imidazole-containing compounds, docking studies have been performed to investigate their binding affinity and mode of interaction with different protein targets. researchgate.netasianpubs.orgnih.gov These studies involve placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding energy. ajchem-a.com The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide detailed insights into how the ligand is recognized by the protein. biomedpharmajournal.org For example, in a study of imidazolo-triazole hydroxamic acid derivatives, docking against the HDAC2 receptor revealed key interacting residues and binding energies. ajchem-a.com
Table 2: Examples of Ligand-Protein Docking Studies on Imidazole Derivatives
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Imidazolo-Triazole hydroxamic acid derivative (F4) | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 ajchem-a.com |
| Vorinostat (standard) | HDAC2 (4LXZ) | -7.2 | Not specified ajchem-a.com |
| Chrysin | LasR (2UV0) | -11.0 | Not specified biomedpharmajournal.org |
This table showcases results from docking studies on various imidazole-containing compounds to illustrate the type of data generated.
Elucidation of Potential Binding Modes and Intermolecular Forces
The potential of this compound to interact with biological systems, such as enzymes or receptors, is dictated by its three-dimensional structure and the intermolecular forces it can establish. Computational techniques, particularly molecular docking and structural analysis of similar compounds, help in predicting these interactions.
The key structural features of this compound—a phenol ring (a hydrogen bond donor and acceptor), a methyl-substituted imidazole ring (with a potential hydrogen bond accepting nitrogen), and the rotatable bond connecting them—allow for diverse binding modes. Analysis of crystallographic data for analogous imidazolyl-phenol structures reveals common and significant intermolecular interactions. nih.goviucr.org
Hydrogen Bonding: A primary mode of interaction for this class of molecules is hydrogen bonding. An intramolecular O-H···N hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring, creating a stable six-membered ring motif known as an S(6) ring. nih.goviucr.org This interaction significantly influences the planarity and conformational preference of the molecule. Furthermore, the phenolic oxygen and the imidazole nitrogen can act as acceptors for hydrogen bonds from amino acid residues in a protein's active site, while the phenolic hydrogen can act as a donor.
π-π Stacking and Hydrophobic Interactions: The aromatic nature of both the phenol and imidazole rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket. iucr.org The planarity between the phenol and imidazole rings is a critical factor; a smaller dihedral angle between the two rings generally enhances the potential for effective stacking. In related benzimidazole-phenol compounds, this dihedral angle has been observed to be as low as 8.11°, indicating a nearly coplanar arrangement that is favorable for such interactions. iucr.org The methyl group on the imidazole ring can also contribute to hydrophobic (van der Waals) interactions within a nonpolar cavity of a target protein.
Molecular Docking Insights: Molecular docking simulations with related, more complex imidazole derivatives against various enzymes have demonstrated their potential to act as inhibitors. nih.govrsc.org These studies calculate binding energy values to predict the affinity of the compound for a target. For instance, a study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol docked against the NADPH enzyme yielded a binding energy of -6.37 kcal/mol, suggesting favorable interaction. nih.gov Such simulations for this compound would be expected to reveal specific hydrogen bonds and hydrophobic contacts that stabilize its position within a protein's active site.
Interactive Data Table: Potential Intermolecular Interactions
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (in a Protein) | Significance |
| Hydrogen Bond (Donor) | Phenolic -OH group | Aspartate, Glutamate (B1630785), Carbonyl backbone | Anchoring the molecule in the binding site. |
| Hydrogen Bond (Acceptor) | Phenolic Oxygen, Imidazole Nitrogen | Arginine, Lysine, Serine, Histidine | Orientation and specificity of binding. |
| π-π Stacking | Phenol ring, Imidazole ring | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the ligand-protein complex. |
| Hydrophobic Interaction | Methyl group, Aromatic rings | Leucine, Valine, Isoleucine, Alanine | Enhancing binding affinity in nonpolar pockets. |
| Intramolecular H-Bond | Phenolic -OH and Imidazole N | (Forms internally) | Influences molecular conformation and planarity. nih.goviucr.org |
Structure-Energy Relationship Analysis and Stability Predictions
The stability and reactivity of this compound can be effectively analyzed using theoretical calculations that explore its electronic structure. Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis are central to these predictions. acs.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. acs.org The HOMO, being rich in electrons, indicates the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
High HOMO-LUMO Gap: A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Such compounds are considered "hard" molecules.
Low HOMO-LUMO Gap: A small energy gap suggests the molecule is more reactive and less stable, as it is more prone to undergoing electronic transitions. acs.org These are termed "soft" molecules.
For related 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, computational studies have shown that electronic transitions often involve the promotion of an electron from the HOMO, primarily located on the phenol ring, to the LUMO, which is delocalized across the imidazole and phenyl rings. researchgate.net This intramolecular charge transfer (ICT) is fundamental to the molecule's electronic properties.
Interactive Data Table: Predicted Stability and Reactivity Parameters
| Parameter | Definition | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability, likely centered on the phenol moiety. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents electron-accepting capability, likely on the imidazole ring. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org |
| Global Hardness | Resistance to change in electron distribution. | Inversely related to the HOMO-LUMO gap; higher hardness means greater stability. |
| Electronegativity | The power to attract electrons. | Influences the polarity and nature of intermolecular interactions. |
| E(2) Stabilization Energy | Energy of donor-acceptor NBO interactions. | Higher values indicate significant intramolecular charge transfer and greater molecular stability. acs.org |
Mechanistic Investigations of Biological Activities and Molecular Interactions of 4 1 Methyl 1h Imidazol 2 Yl Phenol and Its Derivatives
General Principles of Imidazole-Based Compound Interactions with Biological Systems
The imidazole (B134444) ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This structure is a key component in several essential biological molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and nucleic acids. nih.govrsc.orgmdpi.com Its prevalence in nature underscores its importance in biochemical processes. mdpi.com
The chemical properties of the imidazole ring are fundamental to its biological activity. It is a planar, electron-rich structure soluble in water and other polar solvents. rsc.org One of its key features is the ability of the sp² hybridized nitrogen atom (N-3) to act as a hydrogen bond acceptor, while the N-1 nitrogen can act as a hydrogen bond donor. rsc.org This dual capacity is crucial for forming multiple, stable interactions with biological macromolecules like enzymes and receptors through hydrogen bonds, as well as van der Waals forces and hydrophobic interactions. nih.gov
Furthermore, the imidazole moiety is an excellent ligand for metal ions. This is famously observed in the active sites of many enzymes where a histidine residue coordinates with a metal cofactor (e.g., zinc in carbonic anhydrase, iron in hemoglobin and cytochromes). nih.gov The imidazole group can also participate directly in catalytic processes by acting as a general acid or base catalyst, facilitating reactions such as the cleavage of phosphate (B84403) or ester bonds. rsc.org These intrinsic properties make the imidazole scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug design to enhance binding affinity and biological effect. nih.govrsc.org
Enzyme Interaction Mechanisms
While specific research on the enzyme interaction mechanisms of 4-(1-Methyl-1H-imidazol-2-yl)phenol is not extensively available in the public domain, the activities of structurally related imidazole compounds provide a framework for understanding its potential biological targets and modes of action.
Cytochrome P450 Enzyme Inhibition Profiling and Mechanisms (e.g., CYP4A11)
There is no specific research data available detailing the inhibition of Cytochrome P450 (CYP450) enzymes, including CYP4A11, by this compound. However, the inhibition of CYP450 enzymes is a known characteristic of many imidazole-based compounds. This is often due to the coordination of one of the imidazole nitrogen atoms with the heme iron atom in the enzyme's active site, which can disrupt the normal catalytic cycle.
For instance, 4-substituted imidazoles have been identified as a class of compounds with a liability for P450 inhibition. Research on a series of histamine H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template showed significant inhibitory activity against CYP2D6 and CYP3A4, a common issue for this structural class. elsevierpure.com Predictive models for the related compound 4-(1H-imidazol-1-yl)phenol suggest it may act as an inhibitor of CYP1A2 and CYP2D6, while being a non-inhibitor of CYP2C9, CYP2C19, and CYP3A4.
Table 1: Predicted Cytochrome P450 Inhibition Profile for 4-(1H-imidazol-1-yl)phenol This data is based on computational predictions for a structurally related compound, not experimental results for this compound.
| Enzyme | Predicted Activity | Confidence Score |
|---|---|---|
| CYP450 1A2 | Inhibitor | 0.8466 |
| CYP450 2C9 | Non-inhibitor | 0.7761 |
| CYP450 2D6 | Inhibitor | 0.749 |
| CYP450 2C19 | Non-inhibitor | 0.8253 |
| CYP450 3A4 | Non-inhibitor | 0.6273 |
Source: DrugBank Online
These findings suggest that this compound could potentially exhibit inhibitory activity against certain CYP450 isoforms, a hypothesis that requires experimental validation.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition and Binding Interactions
Specific data on the inhibition of indoleamine 2,3-dioxygenase (IDO) by this compound is not currently available. However, the development of imidazole-containing molecules as IDO inhibitors is an active area of research, particularly in the context of cancer immunotherapy. IDO is an enzyme that suppresses the immune system by catabolizing the amino acid tryptophan.
Research into a series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles has identified potent IDO1 inhibitors. Computational docking simulations for these compounds suggest that specific substitutions, such as a hydroxyl group on the phenyl ring, can form favorable interactions with amino acid residues like Ser167 in the enzyme's active site, thereby enhancing inhibitory potency. This highlights that the substitution pattern on the aryl ring connected to the imidazole is critical for activity. Given that this compound possesses a hydroxyl-substituted phenyl ring, it shares a key structural feature with these active compounds, suggesting a potential, yet unproven, for IDO1 interaction.
Modulation of Other Enzyme Activities (e.g., matrix metalloproteinases, cyclooxygenases)
Direct experimental evidence linking this compound to the modulation of matrix metalloproteinases (MMPs) or cyclooxygenases (COX) is not documented. However, the broader family of imidazole derivatives has been shown to interact with these enzyme classes.
Cyclooxygenases (COX): Some imidazole derivatives are known to possess anti-inflammatory properties, which have been linked to the inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation. nih.gov Phenolic compounds, in general, are also widely studied for their ability to modulate COX-2 expression and activity. The combination of a phenol (B47542) and an imidazole moiety in a single molecule could therefore represent a strategy for developing COX inhibitors.
Matrix Metalloproteinases (MMPs): MMPs are enzymes involved in the degradation of the extracellular matrix, playing roles in processes like tissue remodeling and cancer metastasis. While specific studies on this compound are absent, the general principle of enzyme inhibition by small molecules often involves targeting the active site. MMP inhibitors have been shown to reduce fibroblast-mediated collagen contraction and production, suggesting their potential in controlling contractile scarring. The potential for imidazole-based compounds to coordinate with the zinc ion in the MMP active site makes this a plausible, though unexplored, area of investigation.
Cellular Pathway Modulation and Signal Transduction Interactions
The precise effects of this compound on cellular pathways and signal transduction remain to be elucidated. The following sections discuss the potential effects based on related compounds.
Effects on Gene Expression and Metabolic Processes
There is no direct research available on the effects of this compound on gene expression or metabolic processes. However, studies on structurally related molecules offer insights into potential mechanisms.
Phenolic compounds can influence cellular signaling and gene expression. For example, 4-nitrophenol (B140041) has been shown to alter the mRNA expression of genes involved in detoxification and hormone signaling pathways, such as the aryl hydrocarbon receptor (AhR), CYP1A1, and estrogen receptor-α (ER-α) in rats. Another polyphenolic compound was found to inhibit melanin (B1238610) synthesis by down-regulating the gene and protein expression of key factors in melanogenesis, including MC1R, MITF, and tyrosinase.
Imidazole-containing compounds have also been developed as anticancer agents that function by inducing apoptosis and cell cycle arrest. For instance, certain 2-arylimidazo[1,2-a]pyridinyl-3-amines were found to cause G2/M phase arrest and apoptosis by inhibiting topoisomerase IIα, leading to downstream changes in the expression of cell cycle and apoptotic proteins.
These examples demonstrate that both the phenol and imidazole components of this compound have the potential to interact with and modulate critical cellular pathways, affecting everything from metabolic enzyme expression to cell fate decisions. However, without direct experimental data, the specific effects of the target compound are unknown.
Interaction with Cellular Receptors and Ion Channels
The biological activities of this compound and its derivatives can be attributed, in part, to their interactions with various cellular receptors and ion channels. Research has shown that certain imidazole-containing compounds can modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. For instance, a series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). researchgate.netnih.gov mGluR2 is a GPCR that plays a role in regulating neurotransmission and has been investigated as a target for treating psychosis. researchgate.netnih.gov The interaction of these imidazole derivatives with mGluR2 suggests a potential for this compound analogues to modulate neuronal activity through this receptor.
Furthermore, studies on imidazole-based antifungal agents have revealed their ability to interact with ion channels. Some imidazole antifungals have been found to block the influx of calcium (Ca2+) into cells. dergipark.org.tr This disruption of ion homeostasis can have significant downstream effects on cellular signaling and function. The modulation of ion channel activity represents another mechanism through which derivatives of this compound could exert their biological effects.
Molecular Basis of Specific Biological Observations
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the features necessary for their various biological actions, including antimicrobial and enzyme-inhibiting properties.
In the context of antimicrobial activity, the nature and position of substituents on both the phenol and imidazole rings play a significant role. For example, in a series of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles, the introduction of halogen atoms, particularly chlorine, was found to enhance antifungal and antibacterial effects. nih.gov Specifically, certain dichloro and trichloro-derivatives exhibited potent inhibitory effects against pathogenic yeasts and Gram-positive bacteria. nih.gov Conversely, the replacement of chlorine with fluorine atoms resulted in inactive compounds, highlighting the specific electronic and steric requirements for activity. nih.gov
For enzyme inhibition, such as the inhibition of aromatase and steroid sulfatase by imidazole derivatives, SAR studies have revealed key structural determinants. The replacement of a triazole moiety with an imidazole ring in one class of inhibitors significantly improved the inhibitory activity against both enzymes. nih.gov This suggests that the 1-methyl-1H-imidazol-2-yl group in the target compound could be a key contributor to potential enzyme inhibitory effects. The parent phenol of a potent imidazole-based aromatase inhibitor demonstrated an IC50 value of 0.028 nM, underscoring the importance of the phenolic hydroxyl group for potent inhibition. dergipark.org.tr
The following table summarizes key SAR findings for imidazole derivatives related to this compound.
| Structural Modification | Effect on Biological Activity | Reference(s) |
| Introduction of chloro groups on the phenyl ring | Enhanced antifungal and antibacterial activity | nih.gov |
| Replacement of chloro with fluoro groups | Resulted in inactive compounds | nih.gov |
| Replacement of a triazole with an imidazole moiety | Improved aromatase and steroid sulfatase inhibition | nih.gov |
| Presence of a phenolic hydroxyl group | Potent aromatase inhibition | dergipark.org.tr |
Identification of Key Pharmacophores and Binding Hotspots
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, the key pharmacophoric features can be inferred from SAR studies and knowledge of the targets of related imidazole compounds.
The core structure, consisting of a substituted imidazole ring linked to a phenol ring, represents a fundamental pharmacophore. The imidazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor and a metal coordinator, which is particularly important for its interaction with metalloenzymes like cytochrome P450. dergipark.org.tr The 1-methyl group on the imidazole ring can influence the molecule's lipophilicity and steric interactions within a binding pocket.
The phenol ring provides a crucial site for hydrogen bonding through its hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This is a critical interaction for binding to many biological targets. The aromatic nature of the phenol ring also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site.
Key pharmacophoric features for the biological activity of this compound derivatives can be summarized as:
A hydrogen bond donor/acceptor group: The phenolic hydroxyl group.
A hydrogen bond acceptor/metal-coordinating group: The nitrogen atoms of the imidazole ring.
A hydrophobic/steric feature: The methyl group on the imidazole ring and the aromatic rings.
An aromatic ring system: For potential π-π stacking interactions.
Computational solvent mapping techniques can be employed to identify binding hot spots on target proteins, revealing regions that are favorable for binding small molecules like this compound. nih.gov These methods can pinpoint consensus clusters where various probe molecules bind, indicating a high-affinity binding site. nih.gov
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial properties of imidazole derivatives, including those structurally related to this compound, are well-documented and arise from multiple mechanisms of action.
Inhibition of Microbial Enzyme Systems
A primary mechanism of action for many imidazole-based antifungal agents is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14-α-demethylase. dergipark.org.trdergipark.org.tr This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov By inhibiting this enzyme, imidazole compounds disrupt the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell. The accumulation of toxic sterol precursors and the depletion of ergosterol alter the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential cellular contents. nih.gov
Besides their antifungal action, some imidazole derivatives also exhibit antibacterial activity by targeting microbial enzyme systems. For instance, they can inhibit bacterial metabolism, leading to cell death. nih.gov Molecular docking studies on substituted benzimidazole (B57391) analogues have shown interactions with microbial enzymes such as wild-type Bacillus subtilis lipase (B570770) A and secreted aspartic proteinase of Candida albicans. researchgate.net
Disruption of Microbial Cellular Integrity or Replication Processes
In addition to enzyme inhibition, imidazole compounds can directly disrupt the integrity of microbial cell membranes. This mechanism is particularly relevant for their antibacterial activity. The cationic nature of some imidazole derivatives allows them to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. nih.gov This interaction can lead to the formation of pores or a general destabilization of the membrane structure, resulting in the leakage of cytoplasmic contents and ultimately, cell lysis. nih.govresearchgate.net
Studies on imidazolium-based ionic liquids have demonstrated that the length of the alkyl side chain on the imidazole ring is positively correlated with their ability to disrupt the cell membrane integrity of Saccharomyces cerevisiae. nih.gov Transmission electron microscopy has visualized the destructive process, showing membrane detachment, leakage of cellular contents, and complete cell disruption in Staphylococcus aureus treated with an imidazole-based compound. nih.gov
Furthermore, some imidazole derivatives can interfere with microbial replication processes. For example, griseofulvin, although not an imidazole, acts by deteriorating spindle and cytoplasmic microtubules, which are crucial for cell division. nih.gov While the primary mechanism for many imidazoles is membrane-related, interference with DNA synthesis has also been proposed as a potential mode of action for some antifungal agents. nih.gov
Prospects and Emerging Research Avenues for 4 1 Methyl 1h Imidazol 2 Yl Phenol
Development of Advanced Chemical Probes for Biological Systems
The structure of 4-(1-methyl-1H-imidazol-2-yl)phenol makes it an attractive scaffold for the development of advanced chemical probes. The phenolic hydroxyl group and the imidazole (B134444) ring are both known to participate in hydrogen bonding and can be crucial for molecular recognition and binding to biological targets.
Research into related imidazole-containing compounds has highlighted their potential. For instance, derivatives of imidazole are central to the structure of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. nih.gov The development of multi-target ligands that can simultaneously inhibit both enzymes is an emerging area of medicinal chemistry. nih.gov The core structure of this compound could be functionalized to create libraries of derivatives for screening against such targets.
Furthermore, the imidazole moiety is a key component in many biological systems, including the amino acid histidine. nih.gov This inherent biocompatibility, combined with the fluorescence potential of the phenol (B47542) group, could be harnessed to design probes for imaging and sensing specific biological events or molecules within a cellular environment.
Integration into Novel Material Systems for Optoelectronic or Sensor Applications
The aromatic and heterocyclic nature of this compound imparts electronic properties that are desirable for materials science, particularly in optoelectronics. The phenolic and imidazole rings contribute to a conjugated system that can be tailored for specific applications.
One promising avenue is its use as a building block for organic light-emitting diodes (OLEDs). A related compound, 3-(4-Methyl-1H-imidazol-1-yl)phenol, has been identified as a potential precursor for synthesizing homoleptic iridium(III) triplet emitters, which are used as blue phosphorescent emitters in OLEDs. smolecule.com The coordination of the imidazole and aryl groups to the metal center is key to the performance of these emitters. smolecule.com It is conceivable that this compound could be similarly employed in the synthesis of novel organometallic complexes with enhanced efficiency and lifespan for OLED applications. smolecule.com
Additionally, the compound's structure is suitable for creating chemosensors. The imidazole and phenol groups can act as binding sites for metal ions or other analytes. Upon binding, a detectable change in the compound's photophysical properties, such as fluorescence or color, could occur, forming the basis of a sensor.
Methodological Innovations in Chemical Biology Research
The synthesis and application of this compound and its derivatives can drive methodological innovations in chemical biology. Efficient synthetic routes are crucial for generating a diverse range of analogs for biological screening. Methods like the Ullmann reaction and direct functionalization are employed for synthesizing related substituted phenols. google.com Further refinement of these synthetic strategies to allow for precise control over the substitution patterns on both the phenyl and imidazole rings will be essential.
In chemical biology, this compound can serve as a versatile starting material for creating libraries of small molecules. chemscene.com These libraries are invaluable for probing biological systems, identifying new drug targets, and understanding complex biological pathways. The ability to systematically modify the structure of this compound will enable researchers to conduct detailed structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. nih.gov
Interdisciplinary Research Directions (e.g., Supramolecular Chemistry, Nanotechnology)
The potential of this compound extends into interdisciplinary fields like supramolecular chemistry and nanotechnology. The molecule possesses functional groups capable of forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which are the foundation of supramolecular assembly.
In supramolecular chemistry, this compound could be used to construct well-defined, higher-order structures. For example, studies on similar imidazole-containing molecules have shown their ability to form chains and layered structures through hydrogen bonding and π-π stacking interactions. nih.gov These organized assemblies could find applications in areas such as crystal engineering and the development of "smart" materials that respond to external stimuli.
In nanotechnology, derivatives of this compound could be incorporated into nanomaterials to impart specific functions. For instance, they could be attached to the surface of nanoparticles to improve their biocompatibility or to target them to specific cells or tissues. The compound could also be a component in the development of molecular switches or machines, where a change in its conformation or electronic state, triggered by an external signal like light or a change in pH, leads to a specific action at the nanoscale.
Conclusion
Summary of Key Academic Contributions and Mechanistic Understanding
The academic contributions surrounding 4-(1-methyl-1H-imidazol-2-yl)phenol have primarily focused on its fundamental synthesis and characterization. Research has established practical synthetic routes to obtain this and structurally related compounds. A notable multi-step synthesis involves processes such as cyclisation, hydrolysis, and methylation to yield the core 1-methyl-4-phenyl-1H-imidazol-2-amine structure, which is a close analogue. researchgate.net The characterization of such imidazole (B134444) derivatives is thoroughly documented in the scientific literature, employing a range of spectroscopic and analytical techniques. These typically include Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, and mass spectrometry to confirm the molecular weight. researchgate.netresearchgate.netnih.gov
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of similar imidazole-phenol systems. researchgate.netdergipark.org.tr These computational analyses provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting the compound's reactivity. researchgate.netdergipark.org.tr For instance, a low HOMO-LUMO gap in related structures suggests a higher propensity for the molecule to engage in chemical reactions or coordinate with metal atoms. dergipark.org.tr Furthermore, molecular docking simulations of analogous compounds have been used to explore their potential interactions with biological targets, revealing insights into their binding affinities. nih.gov While specific mechanistic studies on this compound are not extensively detailed, the research on related compounds provides a solid foundation for understanding its likely chemical behavior, which is dictated by the interplay of the electron-donating phenol (B47542) group and the heterocyclic imidazole ring.
Future Directions in the Fundamental Research of this compound
The foundational knowledge of this compound opens up several promising avenues for future fundamental research. A primary area of investigation would be to explore its potential in materials science, particularly in the field of nonlinear optics (NLO). Studies on structurally similar compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, have demonstrated significant NLO properties, suggesting that this compound could also be a candidate for such applications. researchgate.net A comprehensive study of its hyperpolarizabilities and other NLO characteristics would be a logical next step. researchgate.net
Another key direction for future research lies in catalysis. The presence of both a phenol and an imidazole moiety suggests that this compound could serve as a versatile ligand in the development of novel catalysts. The imidazole ring is a well-known coordinating group for a variety of transition metals, and the phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915), which can also participate in metal coordination or act as a Brønsted base. This dual functionality could be exploited in the design of catalysts for a range of organic transformations. Furthermore, the broader class of substituted phenols has been investigated as recyclable organophotoredox catalysts, indicating a potential application area for this compound in photoredox reactions. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Methyl-1H-imidazol-2-yl)phenol, and how can reaction conditions be tailored to improve yield?
- Answer : The synthesis of imidazole-phenol derivatives typically involves condensation reactions between substituted imidazoles and phenolic precursors. For example, refluxing 1H-imidazole-4-carboxaldehyde with 2-aminophenol in methanol with acetic acid catalysis yielded a structurally similar ligand (61.17% yield) . To optimize yields, variables like solvent polarity (e.g., methanol vs. ethanol), acid/base catalysts (e.g., glacial acetic acid), and reaction time should be systematically tested. Purification via cold methanol washing and desiccation is recommended to isolate crystalline products .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures. Complementary techniques include:
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., aromatic protons at 6.35–8.32 ppm for imidazole and phenol moieties) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., ±0.03% deviation) .
- Mass Spectrometry : Confirm molecular weight via HR-MS (e.g., [M+Na]+ ion peaks) .
Q. What spectroscopic methods are most effective for monitoring the stability of this compound in solution?
- Answer : Stability under varying pH and temperature can be assessed using:
- UV-Vis Spectroscopy : Track absorbance changes in phenolic OH groups (e.g., ~270–320 nm).
- HPLC : Monitor degradation products over time with C18 columns and acetonitrile/water mobile phases .
- FTIR : Detect shifts in O-H (3200–3600 cm) and C-N (1600 cm) stretches .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against fungal targets?
- Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with fungal cytochrome P450 enzymes. Use crystal structures of homologous proteins (e.g., CYP51 from Candida albicans) to assess binding affinity. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Answer : Discrepancies may arise from differences in assay conditions. Standardize protocols:
- Antifungal Assays : Use CLSI M38 guidelines for broth microdilution (e.g., 96-well plates, RPMI-1640 media, 48h incubation) .
- Control Compounds : Include reference antifungals (e.g., fluconazole) to calibrate MIC values .
- Statistical Analysis : Apply ANOVA to compare replicate data across labs .
Q. How can the environmental persistence of this compound be evaluated?
- Answer : Conduct OECD 301/303 degradation studies:
- Hydrolysis : Incubate at pH 4, 7, 9 (50°C, 5 days) and analyze by LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h EC50) and algae (72h growth inhibition) .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they mitigated?
- Answer : Challenges include crystal twinning and weak diffraction. Solutions:
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane) .
- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion .
- Refinement : Apply SHELXL constraints for disordered atoms and anisotropic displacement parameters .
Q. How do substituent modifications on the imidazole ring influence the compound’s electronic properties?
- Answer : Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO distributions. Compare with electrochemical data (cyclic voltammetry in DMSO) to correlate electron-withdrawing/donating groups (e.g., -CH, -NO) with redox potentials .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free microwave-assisted reactions) to reduce waste .
- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) .
- Ethical Compliance : Adhere to OECD guidelines for environmental testing to ensure regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
